2-Chloro-4-fluoro-5-nitrobenzoic acid
Overview
Description
Synthesis Analysis
This compound is recognized for its versatility as a starting material in the synthesis of nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and quinoxalinones, via polymer-supported o-phenylendiamines. The method involves immobilization on Rink resin, followed by chlorine substitution, nitro group reduction, and cyclization, showcasing its reactivity and utility in constructing complex molecules (Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluoro-5-nitrobenzoic acid and its derivatives has been extensively studied through X-ray diffraction techniques, revealing insights into its crystallography and molecular interactions. These studies emphasize the role of halogen bonds in the stabilization of its molecular structure and highlight its solid-state versatility (Oruganti et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 2-Chloro-4-fluoro-5-nitrobenzoic acid extends to its participation in various reactions, forming complexes and co-crystals with other compounds. Its ability to form hydrogen bonds with pyrazine, leading to different structural motifs, underscores its chemical versatility and potential for creating diverse molecular architectures (Ishida et al., 2001).
Physical Properties Analysis
The polymorphic behavior of 2-Chloro-4-nitrobenzoic acid, a closely related compound, has been reinvestigated to understand its solid-state properties. Studies involving infrared spectra, differential scanning calorimetry, and thermomicroscopy, alongside X-ray powder patterns, have provided valuable information on its physical characteristics and stability under various conditions (Barsky et al., 2008).
Chemical Properties Analysis
In-depth analyses of its chemical properties, facilitated by high-performance liquid chromatography and sensitive detection techniques, have demonstrated the compound's utility in the derivatization and detection of amino acids. This highlights its role in biochemical research and analytical chemistry, showcasing its broader applicability beyond synthesis (Watanabe & Imai, 1981).
Scientific Research Applications
Synthesis of Heterocyclic Scaffolds : It serves as a multireactive building block for heterocyclic oriented synthesis, leading to condensed nitrogenous cycles like benzimidazoles, benzotriazoles, quinoxalinones, and others. This method is useful for drug discovery (Křupková et al., 2013).
Synthesis of Benzamide Derivatives : 2-Chloro-4-fluoro-5-nitrobenzoic acid is used in the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, highlighting its utility in producing compounds with potential medicinal properties (Xu, Xu, & Zhu, 2013).
Fluorimetric Determination of Amino Acids : It's used in fluorogenic reactions with secondary amino acids, superior in reactivity and fluorescence yield compared to analogous compounds. This application is significant in biochemical analysis and research (Imai & Watanabe, 1981).
Phenotypic Screening in Drug Discovery : The compound aids in phenotypic screening processes in drug discovery, further underscoring its utility in medicinal chemistry (Miller & Mitchison, 2004).
Molecular Salts and Cocrystals Synthesis : 2-Chloro-4-nitrobenzoic acid, a related compound, is used in synthesizing molecular salts and cocrystals, illustrating its importance in crystal engineering and pharmaceutical formulation (Oruganti et al., 2017).
properties
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZKAFCPWNFONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428413 | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-nitrobenzoic acid | |
CAS RN |
114776-15-7 | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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